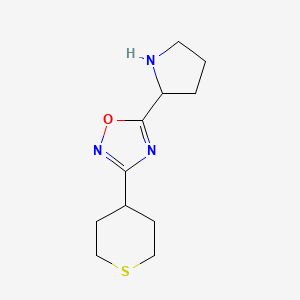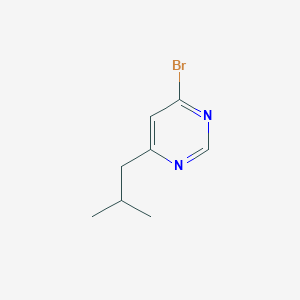
4-Bromo-6-isobutylpyrimidine
Descripción general
Descripción
4-Bromo-6-isobutylpyrimidine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol. It is closely related to 2-Chloro-4-bromo-6-isobutylpyrimidine, which has a molecular weight of 249.54 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as X-ray diffraction, density functional theory (DFT), and atoms in molecule (AIM) analysis .Aplicaciones Científicas De Investigación
Antiviral Activity
4-Bromo-6-isobutylpyrimidine derivatives have been explored for their potential antiviral activities. For instance, the synthesis of acyclic nucleoside phosphonate analogues, featuring a pyrimidine core substituted with bromine, demonstrated marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These compounds exhibited antiretroviral activity comparable to reference drugs such as adefovir and tenofovir, highlighting their potential as novel antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Organic Synthesis and Functionalization
The chemistry of bromo-substituted pyrimidines allows for versatile organic transformations, leading to the generation of novel compounds with potential biological activities. Metal-bearing and trifluoromethyl-substituted pyrimidines, including this compound derivatives, have been synthesized and functionalized to produce compounds with high yields. These methodologies enable the preparation of compounds with diverse biological activities, indicating the significance of bromo-substituted pyrimidines in medicinal chemistry and drug development (Schlosser, Lefebvre, & Ondi, 2006).
Anticancer Activity
In the realm of anticancer research, this compound derivatives have been utilized as key intermediates in the synthesis of compounds targeting specific kinases involved in cancer cell proliferation. For example, pyrazolo[3,4-d]pyrimidines, with a bromo substituent, have been identified as effective inhibitors against the Bcr-Abl T315I mutant, a challenging target in chronic myeloid leukemia therapy. This underscores the importance of bromo-substituted pyrimidines in the design and development of novel kinase inhibitors with potential anticancer properties (Radi et al., 2013).
Antimicrobial and Antinociceptive Effects
Bromo-substituted pyrimidines have also been synthesized and evaluated for their antimicrobial and antinociceptive effects. Studies have shown that certain derivatives exhibit significant activity against E. coli and possess antinociceptive responses, demonstrating their potential in developing new antimicrobial agents and pain management drugs (Waheed et al., 2008).
DNA Synthesis Tracking
Additionally, analogues of this compound, such as 5-bromo-2-deoxyuridine (BrdU), have been widely used in biological studies to label and track DNA synthesis in proliferating cells. This application is crucial in research areas like stem cell research, cancer biology, and developmental biology, providing insights into the dynamics of cell proliferation and differentiation (Cavanagh, Walker, Norazit, & Meedeniya, 2011).
Propiedades
IUPAC Name |
4-bromo-6-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)3-7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGVCDZQNPTHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)
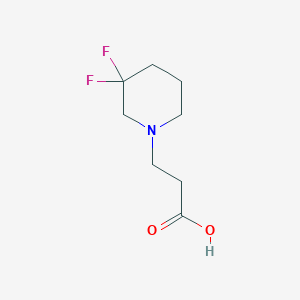
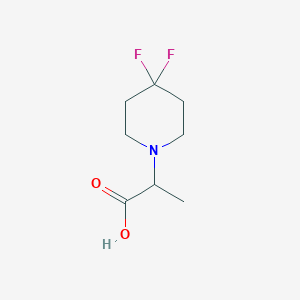

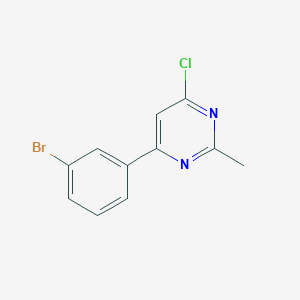
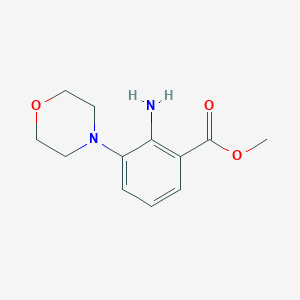
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol](/img/structure/B1475434.png)
![1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475436.png)
amine](/img/structure/B1475437.png)


